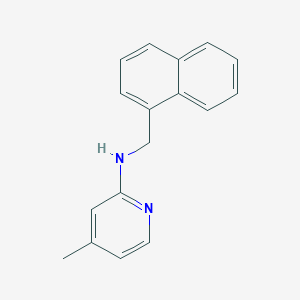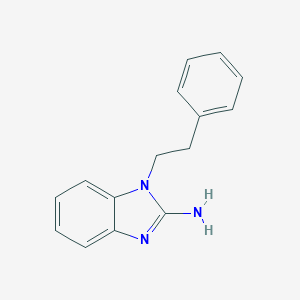![molecular formula C23H23N3O2 B379402 2-methoxy-N-[[1-(2-phenoxyethyl)benzimidazol-2-yl]methyl]aniline CAS No. 797770-30-0](/img/structure/B379402.png)
2-methoxy-N-[[1-(2-phenoxyethyl)benzimidazol-2-yl]methyl]aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-methoxy-N-[[1-(2-phenoxyethyl)benzimidazol-2-yl]methyl]aniline is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a methoxyphenyl group, a phenoxyethyl group, and a benzoimidazole core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-N-[[1-(2-phenoxyethyl)benzimidazol-2-yl]methyl]aniline typically involves multi-step organic reactions. The process begins with the preparation of the benzoimidazole core, followed by the introduction of the methoxyphenyl and phenoxyethyl groups. Common reagents used in these reactions include phenols, amines, and various catalysts to facilitate the formation of the desired product. Reaction conditions often involve controlled temperatures and pH levels to ensure the stability and purity of the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and consistency in the quality of the compound. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
2-methoxy-N-[[1-(2-phenoxyethyl)benzimidazol-2-yl]methyl]aniline undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, typically using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, and solvents like ethanol or dichloromethane. Reaction conditions vary depending on the desired outcome, but they generally involve controlled temperatures and pressures to optimize the reaction rates and yields.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives. Substitution reactions can result in a variety of functionalized compounds, depending on the substituents introduced.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 2-methoxy-N-[[1-(2-phenoxyethyl)benzimidazol-2-yl]methyl]aniline is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with various biological targets, such as enzymes and receptors, are of particular interest. Researchers investigate its potential as a therapeutic agent for treating various diseases.
Medicine
In medicine, this compound is explored for its pharmacological properties
Industry
In the industrial sector, this compound is used in the development of advanced materials and coatings. Its unique chemical properties make it suitable for applications in electronics, optics, and nanotechnology.
Wirkmechanismus
The mechanism of action of 2-methoxy-N-[[1-(2-phenoxyethyl)benzimidazol-2-yl]methyl]aniline involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For example, it may inhibit the activity of certain enzymes, thereby altering metabolic processes. The exact molecular targets and pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Methoxyphenethylamine: This compound shares a similar methoxyphenyl group but differs in its overall structure and functional groups.
Phenethylamine: A simpler compound with a phenyl group and an ethylamine chain, lacking the benzoimidazole core.
2-Phenylethylamine: Similar to phenethylamine but with a different substitution pattern on the phenyl ring.
Uniqueness
What sets 2-methoxy-N-[[1-(2-phenoxyethyl)benzimidazol-2-yl]methyl]aniline apart from these similar compounds is its benzoimidazole core, which imparts unique chemical and biological properties. This core structure allows for more complex interactions with molecular targets, making it a valuable compound for various scientific and industrial applications.
Eigenschaften
CAS-Nummer |
797770-30-0 |
|---|---|
Molekularformel |
C23H23N3O2 |
Molekulargewicht |
373.4g/mol |
IUPAC-Name |
2-methoxy-N-[[1-(2-phenoxyethyl)benzimidazol-2-yl]methyl]aniline |
InChI |
InChI=1S/C23H23N3O2/c1-27-22-14-8-6-12-20(22)24-17-23-25-19-11-5-7-13-21(19)26(23)15-16-28-18-9-3-2-4-10-18/h2-14,24H,15-17H2,1H3 |
InChI-Schlüssel |
DUTAPXVZINRKOU-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1NCC2=NC3=CC=CC=C3N2CCOC4=CC=CC=C4 |
Kanonische SMILES |
COC1=CC=CC=C1NCC2=NC3=CC=CC=C3N2CCOC4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[2-[(3,4-dichloroanilino)methyl]phenyl]-4-methylbenzenesulfonamide](/img/structure/B379322.png)


![4-Chloro-2-[1-(2,6-dimethylanilino)ethyl]phenol](/img/structure/B379326.png)
![4-methyl-N-{2-[(3-quinolinylamino)methyl]phenyl}benzenesulfonamide](/img/structure/B379327.png)
![N-[2-[(4-iodoanilino)methyl]phenyl]-4-methylbenzenesulfonamide](/img/structure/B379328.png)


![2-[(Mesitylamino)methyl]phenol](/img/structure/B379336.png)
![5-methoxy-2-[(2-phenylethyl)sulfanyl]-1H-benzimidazole](/img/structure/B379337.png)


